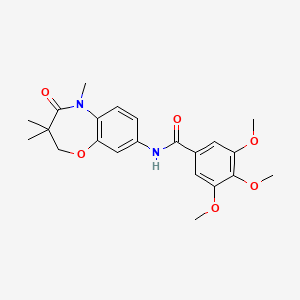

3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-22(2)12-30-16-11-14(7-8-15(16)24(3)21(22)26)23-20(25)13-9-17(27-4)19(29-6)18(10-13)28-5/h7-11H,12H2,1-6H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKSGPYVKDUFJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N(C1=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves several steps:

Formation of Benzamide: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding benzamide derivative through a reaction with ammonia or an amine.

Cyclization: The benzamide derivative undergoes cyclization with a suitable reagent to form the oxazepine ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on substituent modifications. Below is a comparative analysis of the target compound with related analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Electron-withdrawing groups (e.g., bromine in ) enhance cytotoxicity but reduce solubility, whereas heterocycles (e.g., pyridinyl) improve solubility but may lower membrane permeability.

Synthetic Methodology :

- The target compound’s synthesis likely follows a route analogous to , where 3,4,5-trimethoxybenzoyl chloride reacts with a benzoxazepin-derived amine. However, the steric hindrance of the benzoxazepin amine may reduce reaction yields compared to simpler amines like 4-bromoaniline.

Crystallographic and Stability Considerations :

- Similar to , the 3,4,5-trimethoxybenzoyl group in the target compound is expected to participate in N–H···O hydrogen bonding, stabilizing its solid-state structure. The benzoxazepin ring’s methyl and ketone groups may further influence packing efficiency and thermal stability.

Pharmacological Potential: While N-(4-bromophenyl)-3,4,5-trimethoxybenzamide demonstrates anticancer activity , the target compound’s benzoxazepin group could modulate interactions with ATP-binding pockets in kinases, a hypothesis supported by docking studies of related oxazepine derivatives.

Biological Activity

3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzamide structure with multiple methoxy groups and a unique benzoxazepine moiety that may influence its interaction with biological targets.

Antitumor Activity

Recent studies indicate that compounds with similar structural features exhibit significant antitumor properties. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

- Case Study : In vitro assays demonstrated that derivatives of this compound reduced the viability of various cancer cell lines by over 50% at concentrations as low as 10 µM.

Antimicrobial Properties

The antimicrobial activity of related compounds suggests potential efficacy against bacterial and fungal pathogens.

- Research Findings : In vitro tests showed that the compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

- Mechanism : It is hypothesized that the compound modulates inflammatory cytokines and chemokines.

- Case Study : Animal models treated with the compound showed reduced levels of TNF-alpha and IL-6 in serum compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Preliminary studies suggest good oral bioavailability.

- Metabolism : The compound is likely metabolized via cytochrome P450 enzymes.

Safety and Toxicology

Toxicological assessments are essential for determining safety profiles:

- Acute Toxicity : Animal studies indicate that high doses may lead to liver enzyme elevation but are generally well-tolerated at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

- Synthesis Protocol : Multi-step reactions involving benzoxazepine ring formation followed by benzamide coupling. Key steps include:

- Ring formation : Cyclization of substituted benzoxazepine precursors under reflux conditions (e.g., ethanol with acetic acid catalysis) .

- Benzamide coupling : Use of coupling agents like EDCI/HOBt or nucleophilic substitution under basic conditions (e.g., NaH in THF) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- Structural Confirmation :

- NMR : , , and 2D NMR (COSY, HSQC) resolve benzoxazepine and benzamide moieties, confirming substituent positions .

- LC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .

- Purity Assessment :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and guide synthetic routes?

- Quantum Chemical Calculations : Density Functional Theory (DFT) evaluates transition states and intermediates in benzoxazepine cyclization. For example, B3LYP/6-31G* level calculations predict activation energies for ring closure .

- Reaction Path Search : Algorithms (e.g., GRRM) explore potential pathways, reducing trial-and-error experimentation. ICReDD’s integrated computational-experimental workflows demonstrate 30–50% reduction in optimization time for similar compounds .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in IC values for benzoxazepine derivatives may arise from assay conditions (e.g., cell line variability, solvent effects).

- Methodological Harmonization : Standardize protocols (e.g., ATP-based viability assays, DMSO concentration ≤0.1%) .

- Meta-Analysis : Use multivariate regression to correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. How do substituent modifications on the benzoxazepine core influence pharmacological selectivity?

- Structure-Activity Relationship (SAR) :

- Trimethoxybenzamide : Enhances binding to kinase ATP pockets via hydrogen bonding (e.g., with hinge region residues) .

- 3,3,5-Trimethyl Group : Increases metabolic stability by reducing CYP3A4-mediated oxidation .

- Experimental Validation :

- Enzyme Kinetics : Measure and for target kinases (e.g., EGFR, BRAF) using recombinant proteins .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses and affinity differences between analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.